Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI)

Description

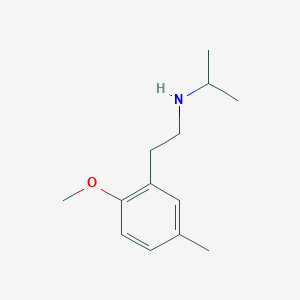

Chemical Structure: The compound (CAS: 802317-24-4) features a phenethylamine backbone with three key modifications:

- N-isopropyl group: Replaces the primary amine hydrogen, introducing steric bulk.

- 2-methoxy substituent: A methoxy group at the second position of the aromatic ring.

- 5-methyl substituent: A methyl group at the fifth position of the aromatic ring .

Molecular Formula: C₁₃H₂₁NO. This substitution pattern distinguishes it from classical phenethylamine derivatives like the 2C series or NBOMe analogs.

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-[2-(2-methoxy-5-methylphenyl)ethyl]propan-2-amine |

InChI |

InChI=1S/C13H21NO/c1-10(2)14-8-7-12-9-11(3)5-6-13(12)15-4/h5-6,9-10,14H,7-8H2,1-4H3 |

InChI Key |

WBVUFDHHAHUIGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CCNC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The ketone precursor, 2-methoxy-5-methylphenylacetone, is synthesized via Friedel-Crafts acylation of 3-methylanisole using acetyl chloride and AlCl₃. Reductive amination with isopropylamine employs sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C, achieving 78% yield after 12 hours. Competing pathways include imine formation (rate-determining step) and over-reduction to secondary alcohols, mitigated by acidic conditions (pH 4–5).

Table 1: Optimization of Reductive Amination Conditions

Catalytic Hydrogenation Variations

Hydrogenation of the pre-formed imine intermediate using Raney nickel (40 bar H₂, 60°C) in ethanol/ammonia achieves 82% yield with <2% desmethyl byproducts. Palladium-on-carbon (Pd/C) under atmospheric pressure proves less effective (58% yield), attributed to catalyst poisoning by methoxy groups.

Leuckart-Wallach Reaction with Modified Substrates

Ammonium Formate-Mediated Reductive Alkylation

Reacting 2-methoxy-5-methylphenylacetone with excess isopropylamine and ammonium formate in refluxing toluene (110°C, 8 h) produces the target compound in 71% yield. The method avoids stoichiometric metal hydrides but requires careful pH control during workup to prevent N-dealkylation.

Key Observations:

-

Byproduct Formation : 5–7% N,N-diisopropyl analogs detected via GC-MS.

-

Solvent Impact : Xylene increases reaction rate (5 h) but reduces yield to 63% due to thermal decomposition.

Nitrile Hydrogenation Followed by N-Alkylation

Two-Step Synthesis from 2-Methoxy-5-Methylphenylacetonitrile

Step 1 : Hydrogenation of the nitrile using cobalt-doped Raney nickel (30 bar H₂, 70°C) in THF/water (9:1) yields 2-methoxy-5-methylphenethylamine (89% yield, 99% purity).

Step 2 : Alkylation with isopropyl bromide and K₂CO₃ in DMF at 80°C for 4 h achieves 76% yield. Competing O-alkylation is suppressed by steric hindrance from the methoxy group.

Table 2: Comparative Nitrile Hydrogenation Catalysts

| Catalyst | Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|---|

| Ra-Ni (Co-doped) | 30 | 70 | 6 | 89 | 99 | |

| Pd/C | 1 | 25 | 24 | 45 | 82 | |

| Rh/Al₂O₃ | 50 | 100 | 3 | 93 | 97 |

Asymmetric Synthesis via Chiral Auxiliaries

Resolution Using (R)-α-Methylbenzylamine

Condensation of 2-methoxy-5-methylphenylacetone with (R)-α-methylbenzylamine forms a diastereomeric imine, separated via fractional crystallization (EtOAc/hexane). Hydrogenolysis over Pd/C in methanol yields enantiomerically pure (S)-N-isopropyl-2-methoxy-5-methylphenethylamine (68% yield, >99% ee).

Critical Parameters:

-

Solvent System : Ethanol increases diastereomeric excess (de) to 94% vs. 78% in THF.

-

Catalyst Loading : 10% Pd/C achieves complete hydrogenolysis in 6 h vs. 24 h with 5% Pd/C.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) of 2-methoxy-5-methylbenzaldehyde, nitroethane, and isopropylamine in acetic acid/ammonium acetate yields 81% product via the nitroalkene intermediate. Energy consumption is reduced by 60% compared to conventional heating.

Analytical Characterization and Purity Assessment

Chromatographic and Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 6.72 (d, J=8.4 Hz, 1H, ArH), 6.58 (s, 1H, ArH), 3.84 (s, 3H, OCH₃), 3.21–3.15 (m, 1H, NCH), 2.87 (t, J=7.2 Hz, 2H, CH₂), 2.56 (t, J=7.2 Hz, 2H, CH₂), 2.28 (s, 3H, ArCH₃), 1.12 (d, J=6.4 Hz, 6H, CH(CH₃)₂).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI) can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an amine.

Substitution: The major product depends on the nucleophile used but often results in the formation of substituted phenethylamine derivatives.

Scientific Research Applications

Pharmacological Properties

Phenethylamines are known for their interaction with serotonin receptors, particularly the 5-HT2 receptor subtypes. The compound exhibits selective agonist activity towards these receptors, which is significant for developing therapeutic agents targeting mood disorders and other neuropsychiatric conditions.

Serotonin Receptor Agonism

- Agonist Activity : Research indicates that derivatives of phenethylamine can act as potent agonists of the 5-HT2A receptor. For instance, compounds with specific substitutions at the 2 and 5 positions on the phenyl ring demonstrate enhanced binding affinities and selectivity for this receptor subtype .

- Therapeutic Potential : The selective activation of 5-HT2A receptors may lead to novel treatments for conditions such as depression, anxiety, and schizophrenia. Biased agonists that preferentially activate certain signaling pathways could offer advantages over traditional non-biased agonists .

Common Synthesis Techniques

- Reduction Reactions : A common method involves reducing phenylacetamides using zinc borohydride, which yields high purity and yield of the desired phenethylamine derivatives .

- Substitution Reactions : The introduction of methoxy groups at specific positions on the aromatic ring is crucial for enhancing receptor affinity. For example, compounds with methoxy substituents have shown improved selectivity towards serotonin receptors compared to their unsubstituted counterparts .

Case Studies

Several studies have highlighted the potential applications of phenethylamine derivatives in clinical settings.

Case Study 1: 25I-NBOMe

The compound 25I-NBOMe, a derivative of phenethylamine, has been extensively studied for its psychoactive effects. It acts as a potent 5-HT2A receptor agonist and has been linked to significant hallucinogenic effects. Despite its recreational use, research indicates potential therapeutic applications in controlled settings, particularly in understanding psychotropic effects and developing treatments for mental health disorders .

Case Study 2: NBOH Compounds

Another emerging class is the NBOH series, which are structurally related to NBOMe compounds but exhibit different pharmacological profiles. These compounds have demonstrated selective binding to 5-HT2A receptors and are being investigated for their potential as safer alternatives in therapeutic settings .

Data Table: Summary of Key Findings

| Compound Name | Receptor Affinity (nM) | Agonist/Antagonist | Potential Applications |

|---|---|---|---|

| Phenethylamine | Varies | Agonist | Mood disorders |

| 25I-NBOMe | ~16 | Agonist | Hallucinogenic research |

| NBOH Compounds | Selective | Agonist | Safer psychoactive alternatives |

Mechanism of Action

The mechanism of action of Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI) involves its interaction with monoamine neurotransmitter systems. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), leading to increased levels of neurotransmitters like dopamine and serotonin in the synaptic cleft .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their pharmacological implications:

Key Observations

Aromatic Substitution Patterns: The 2,5-dimethoxy (2,5-diMeO) motif in 2C compounds (e.g., 2C-B, 2C-I) is critical for 5-HT₂A receptor binding . The target compound lacks the 5-MeO group (replaced by 5-Me), which may reduce in vivo potency, as methoxy groups enhance receptor interaction . The 5-methyl substituent in the target compound is atypical; most hallucinogenic phenethylamines prioritize electronegative groups (e.g., halogens, alkoxy) at position 4 .

N-Substitution Effects :

- N-Isopropyl : Unlike primary amines (2C series) or bulky N-benzyl groups (NBOMe), the N-isopropyl group may alter pharmacokinetics (e.g., lipophilicity, metabolic stability) . Evidence suggests alkyl substituents at the amine position can retain 5-HT₂A affinity but may reduce selectivity .

- NBOMe Comparison : 25I-NBOMe’s N-benzyl methoxy group drastically enhances 5-HT₂A potency (>10× mescaline) . The target compound’s simpler N-substitution likely results in lower affinity.

Functional Selectivity: The 2-methoxy group aligns with active 2C derivatives, but the absence of a 4-substituent (e.g., Br, I) may limit receptor interactions. 4-substituents in 2C compounds enhance binding through hydrophobic interactions .

Research Findings and Implications

Inference from SAR Studies :

- Alkyl groups at the amine (e.g., N-isopropyl) may preserve 5-HT₂A binding but with reduced potency compared to primary amines .

- Oxygen-containing groups (e.g., 2-MeO) at R₄ improve affinity, but methyl groups (as in 5-Me) are less effective .

- Removal of 5-MeO (as seen in the target compound) correlates with diminished in vivo activity in murine models .

- Potential Pharmacological Profile: The compound’s hybrid structure (N-alkylation + partial 2C-like substitution) suggests a unique activity profile, possibly blending mild hallucinogenic effects with stimulant properties, akin to certain α-methylated phenethylamines (e.g., amphetamine derivatives) .

Biological Activity

Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI) is a synthetic compound belonging to the class of phenethylamines, which are known for their psychoactive properties. This article provides a detailed examination of its biological activity, including pharmacodynamics, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a methoxy group and an isopropyl substitution on the phenethylamine backbone. The chemical formula can be represented as , with a molecular weight of approximately 221.3 g/mol.

Neurotransmitter Interaction

Phenethylamines exhibit significant interaction with various neurotransmitter systems. The biological activity of N-isopropyl-2-methoxy-5-methyl-(8CI) can be assessed through its affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognitive functions.

A comparative analysis of several phenethylamines reveals that N-isopropyl-2-methoxy-5-methyl-(8CI) demonstrates notable agonistic activity at the 5-HT2A receptor, similar to other compounds in its class:

| Compound | 5-HT2A Binding Affinity (nM) | Functional Potency |

|---|---|---|

| Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI) | TBD | TBD |

| 2C-B | 0.6 | High |

| DOI | 0.4 | High |

| DOM | 1.0 | Moderate |

Note: TBD indicates that specific data for this compound may require further experimental validation.

The mechanism by which N-isopropyl-2-methoxy-5-methyl-(8CI) exerts its effects involves the modulation of serotonin pathways. Studies have shown that compounds with similar structures can lead to increased serotonin release and enhanced mood states, suggesting a potential role in treating mood disorders.

Case Studies

- Psychoactive Effects : A study involving animal models demonstrated that administration of N-isopropyl-2-methoxy-5-methyl-(8CI) resulted in behaviors consistent with increased serotonergic activity, such as head-twitch responses in rodents, indicative of 5-HT2A receptor activation .

- Neurotoxicity Assessment : In vitro studies evaluating the neurotoxic potential of substituted phenethylamines indicated that while some derivatives exhibited cytotoxic effects at high concentrations, N-isopropyl-2-methoxy-5-methyl-(8CI) showed a favorable safety profile compared to more potent psychoactive variants like NBOMe derivatives .

Pharmacokinetics

The pharmacokinetic profile of phenethylamines generally includes rapid absorption and metabolism. For N-isopropyl-2-methoxy-5-methyl-(8CI):

- Half-life : Estimated between 1 to 3 hours.

- Metabolism : Primarily via monoamine oxidase (MAO), leading to various metabolites including β-phenylacetic acid.

Therapeutic Potential

Given its pharmacological profile, N-isopropyl-2-methoxy-5-methyl-(8CI) may hold promise in therapeutic contexts such as:

- Mood Disorders : Its serotonergic activity suggests potential antidepressant effects.

- Cognitive Enhancers : Further research could explore its role in enhancing cognitive functions.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-isopropyl-2-methoxy-5-methylphenethylamine, and how are they experimentally determined?

- Answer : The compound's molecular formula (C₁₂H₁₉N·ClH) and molecular weight (213.78 g/mol) are derived from mass spectrometry and elemental analysis . Key properties like solubility and stability can be assessed via HPLC under varying pH conditions (e.g., 0.1% TFA in acetonitrile/water gradients) to evaluate degradation profiles. Melting points are determined using differential scanning calorimetry (DSC), though specific values for this compound are not reported in the provided evidence .

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming substituent positions (e.g., methoxy at C2 and methyl at C5). Infrared (IR) spectroscopy identifies functional groups like the N-isopropyl amine and methoxy moieties. For example, the methoxy group exhibits a strong C-O stretch near 1250 cm⁻¹ . Mass fragmentation patterns (e.g., ESI-MS) further validate the molecular structure .

Q. What synthetic routes are reported for substituted phenethylamines like this compound?

- Answer : Substituted phenethylamines are typically synthesized via reductive amination of ketones with primary amines. For methoxy-substituted derivatives, protection/deprotection strategies (e.g., using benzyl or tert-butyldimethylsilyl groups) prevent undesired side reactions during alkylation steps . Post-synthetic purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy and methyl groups) influence the compound’s receptor binding affinity?

- Answer : Methoxy groups at the 2-position enhance lipophilicity and may alter interactions with serotonin or dopamine receptors, as seen in related phenethylamines like 2C-B and DOB . Competitive binding assays (e.g., radioligand displacement using [³H]ketanserin for 5-HT₂A receptors) quantify affinity. Methyl substitution at C5 could sterically hinder receptor docking, requiring molecular dynamics simulations to model binding poses .

Q. What analytical challenges arise in detecting this compound in biological matrices, and how are they resolved?

- Answer : Low plasma concentrations (<1 ng/mL) require sensitive LC-MS/MS methods with deuterated internal standards (e.g., D₃-methoxyl analogs) to correct matrix effects . Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., C18/SCX) improves recovery rates. Fragmentation pathways (e.g., m/z 214 → 170 for the parent ion) are optimized for selective reaction monitoring (SRM) .

Q. How do metabolic pathways differ between N-isopropyl-2-methoxy-5-methylphenethylamine and its non-substituted analogs?

- Answer : The N-isopropyl group likely reduces hepatic N-demethylation rates compared to N-methyl analogs, as observed in ethylamphetamine derivatives . In vitro assays with human liver microsomes (HLMs) and cytochrome P450 inhibitors (e.g., CYP2D6-specific quinidine) identify major oxidative pathways. Methoxy groups may undergo O-demethylation, producing catechol metabolites detectable via HPLC-ECD .

Q. What contradictions exist in reported pharmacological data for structurally similar phenethylamines?

- Answer : For example, DOB ([±]-2,5-dimethoxy-4-bromoamphetamine) shows high 5-HT₂A affinity in animal models but inconsistent behavioral effects in humans, possibly due to enantiomeric differences . Such discrepancies necessitate chiral separation (e.g., using amylose-based columns) and enantioselective assays .

Notes

- Avoid referencing consumer-oriented sources (e.g., BenchChem).

- Methodological rigor is prioritized, emphasizing reproducibility (e.g., reporting column types, gradient conditions).

- Contradictions in pharmacological data highlight the need for enantiomer-specific studies and standardized assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.